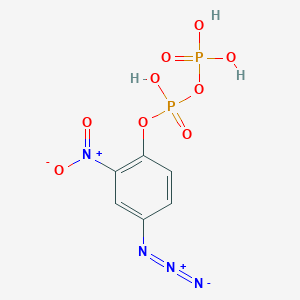![molecular formula C8H3BrF6Mg B055108 Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo- CAS No. 112981-69-8](/img/structure/B55108.png)
Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” is a chemical compound with the molecular formula C8H3BrF6Mg . It is also known by other names such as 3,5-bis(trifluoromethyl)phenylmagnesium bromide .
Synthesis Analysis
The synthesis of “Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” involves several steps. The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” is represented by the SMILES stringFC(F)(F)c1cc([Mg]Br)cc(c1)C(F)(F)F . The InChI representation is InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 . Chemical Reactions Analysis
The chemical reactions involving “Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” are complex and varied. For instance, para isomers (8 and 11) are more potent than the corresponding meta products (7 and 10) .Physical And Chemical Properties Analysis
“Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” has a molecular weight of 317.31 g/mol . It has a density of 1.015 g/mL at 25 °C .Scientific Research Applications
Antibacterial Agents
3,5-bis(trifluoromethyl)phenylmagnesium bromide: has been investigated for its antimicrobial properties. In a study by Alkhaibari et al., novel pyrazole derivatives were synthesized and evaluated as growth inhibitors of drug-resistant bacteria, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) . Several lead compounds demonstrated potent activity against planktonic Gram-positive bacteria and MRSA persisters. Additionally, some derivatives effectively eradicated S. aureus biofilms.
Organic Transformations
The compound’s reactivity makes it valuable in promoting organic transformations. Researchers have utilized the 3,5-bis(trifluoromethyl)phenyl motif in H-bond catalysts and other synthetic processes .
Covalent Organic Frameworks (COFs)
Modified triazine-based covalent organic frameworks (COFs) containing 3,5-bis(trifluoromethyl)benzyl groups have been synthesized. These frameworks exhibit improved capacity and cyclic stability in lithium-sulfur batteries due to the steric hindrance and high electronegativity of the modified separator .
Lewis Acid Catalysis
Researchers have explored the utility of 3,5-bis(trifluoromethyl)phenylmagnesium bromide in electrochemical characterization methods. These methods enable rapid screening of new Lewis acids, providing insights into their chemical behavior .
Pharmaceutical Intermediates
Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) serve as versatile intermediates in pharmaceutical synthesis. For example, ®-3,5-BTPE is used in compounding NK1 antagonists, while (S)-3,5-BTPE is crucial for lipid-lowering agents .
Privileged Motif in Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in promoting organic transformations, particularly in H-bond catalysts .
Safety and Hazards
“Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” is a highly flammable liquid and vapor. It reacts violently with water and may form explosive peroxides. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Mechanism of Action
Target of Action
It is known that grignard reagents, such as this compound, are often used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
3,5-bis(trifluoromethyl)phenylmagnesiumbromide, as a Grignard reagent, is known to participate in nucleophilic addition reactions . It can react with a variety of electrophilic compounds, forming new carbon-carbon bonds and leading to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3,5-bis(trifluoromethyl)phenylmagnesiumbromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of 3,5-bis(trifluoromethyl)phenylmagnesiumbromide is highly dependent on the environmental conditions. It is known to react violently with water, forming magnesium hydroxide and a hydrocarbon . Therefore, it is typically used in anhydrous (water-free) conditions . The compound is also highly flammable, and care must be taken to avoid ignition sources during its use .
properties
IUPAC Name |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAKXLPGFQFNJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112981-69-8 |
Source


|
| Record name | [3,5 Bis(trifluoromethyl)phenyl]magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


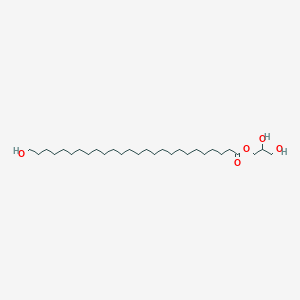
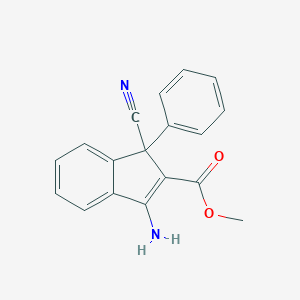
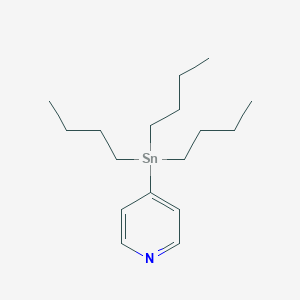
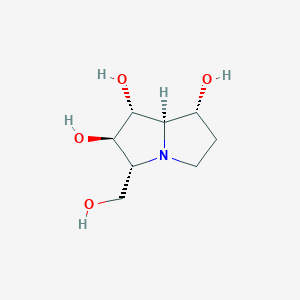
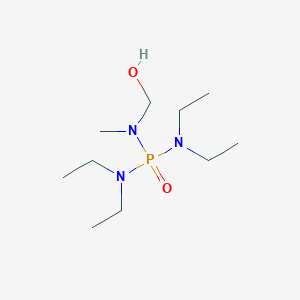

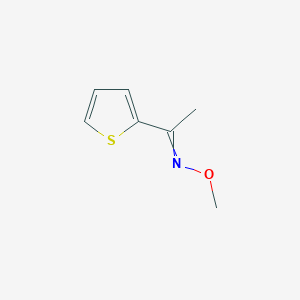
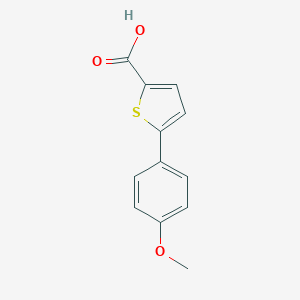
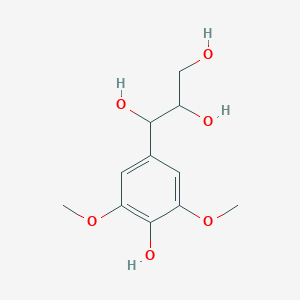
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

